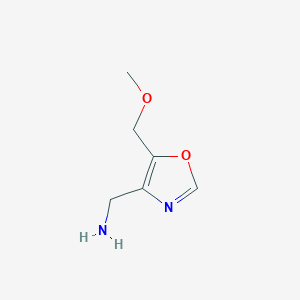

(5-(Methoxymethyl)oxazol-4-yl)methanamine

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical and Biological Sciences

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of modern chemical and biological sciences. tandfonline.comrsc.orgd-nb.info This scaffold is not only prevalent in numerous natural products but also serves as a fundamental building block in the synthesis of a vast array of pharmaceutical drugs and functional materials. nih.govthepharmajournal.com The unique physicochemical properties of the oxazole ring, including its ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking, make it a privileged structure in medicinal chemistry. tandfonline.comrsc.org

Oxazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as significant targets for drug discovery and development. researchgate.netnih.gov The therapeutic potential of these compounds spans a wide spectrum, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govthepharmajournal.commuseonaturalistico.itnih.gov The structural and chemical diversity of oxazole-based molecules allows them to interact with a wide range of biological targets, such as enzymes and receptors, thereby modulating physiological pathways implicated in various diseases. nih.govnih.gov Consequently, researchers are increasingly focused on synthesizing novel oxazole derivatives to explore new chemical scaffolds with high bioactivity and favorable pharmacokinetic profiles. rsc.org

Contextualization of (5-(Methoxymethyl)oxazol-4-yl)methanamine within the Oxazole Framework

This compound is a specific chemical entity within the broad family of oxazole derivatives. Its structure is characterized by a central oxazole ring substituted at the 4-position with a methanamine (aminomethyl) group and at the 5-position with a methoxymethyl group. This 4,5-disubstituted pattern is a common motif in oxazole chemistry, and various synthetic methods have been developed to access such structures. thieme-connect.comacs.org

The compound's functional groups—a primary amine and an ether—suggest potential for further chemical modification and for engaging in specific biological interactions. The methanamine group provides a basic center and a potential site for forming hydrogen bonds or for amide bond formation, while the methoxymethyl group can influence the molecule's solubility and steric profile. As a member of the functionalized oxazole class, its properties and potential applications are theoretically linked to the well-established significance of the oxazole core in medicinal chemistry.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1510108-34-5 | bldpharm.com |

| Molecular Formula | C6H10N2O2 | bldpharm.com |

| Molecular Weight | 142.16 g/mol | bldpharm.com |

| SMILES Code | NCC1=C(COC)OC=N1 | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine |

InChI |

InChI=1S/C6H10N2O2/c1-9-3-6-5(2-7)8-4-10-6/h4H,2-3,7H2,1H3 |

InChI Key |

BTZMUPYGWFYULR-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(N=CO1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxymethyl Oxazol 4 Yl Methanamine and Analogous Oxazole Derivatives

Strategic Approaches to Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a fundamental step that can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and control over substitution patterns.

Cycloaddition Reactions and Their Regio/Stereoselectivity

Cycloaddition reactions represent a powerful method for constructing the oxazole core. Among these, the van Leusen oxazole synthesis is a prominent example of a [3+2] cycloaddition. nih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comorganic-chemistry.org

The mechanism proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 5-hydroxyoxazoline. Subsequent base-promoted elimination of the tosyl group and water leads to the aromatic oxazole ring. nih.govwikipedia.org A key feature of the van Leusen synthesis is its inherent regioselectivity; the aldehyde component directly forms the C5-substituent of the resulting oxazole. nih.govmdpi.com This makes it a highly predictable method for preparing 5-substituted oxazoles. nih.gov

| Cycloaddition Approach | Key Reagents | Product | Regioselectivity |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | 5-Substituted Oxazole | The aldehyde R-group becomes the C5 substituent. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkynes | Isoxazoles (analogous) | Controlled by substituents on both components. rsc.org |

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, thereby minimizing waste and saving time. rsc.org Several MCRs have been developed for the synthesis of highly substituted oxazoles.

One such pathway is an acid-promoted tandem cyclization that functions as a Robinson-Gabriel-type reaction. This method can synthesize fully substituted oxazoles from simple starting materials like arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. x-mol.com The van Leusen reaction itself can be adapted into a three-component format by reacting an aldehyde, an amine, and TosMIC to generate imidazoles, a related azole heterocycle. wikipedia.org Furthermore, the van Leusen multicomponent reaction using a formylphenylboronic ester and TosMIC has been employed to create oxazole-substituted arylboronic esters. nih.gov These MCRs are valued for their high atom economy and ability to rapidly generate molecular diversity. rsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Transition metal catalysis provides a versatile toolkit for both the construction and functionalization of heterocyclic rings. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net A highly efficient method for synthesizing oxazole derivatives involves a palladium-catalyzed sequential C-N and C-O bond formation starting from simple amides and ketones. organic-chemistry.org This process proceeds via sp² C-H activation and demonstrates broad functional group tolerance. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. researchgate.netacs.org While often used to functionalize a pre-existing halo-heterocycle with an amine, palladium catalysis can also be integral to the ring-forming cascade itself. For instance, palladium catalysts combined with specific phosphine (B1218219) ligands can achieve regioselective direct arylation at either the C2 or C5 positions of the oxazole ring, depending on the solvent used. organic-chemistry.org These methods are crucial for synthesizing complex, drug-like molecules containing the oxazole scaffold. mit.edubeilstein-journals.org

Functionalization and Derivatization of the Oxazole Core

To arrive at the target compound, (5-(Methoxymethyl)oxazol-4-yl)methanamine, the oxazole core must be appropriately functionalized. This involves the specific introduction of the methoxymethyl group at the C5 position and the elaboration of the methanamine side chain at the C4 position.

Introduction of the Methoxymethyl Moiety

Direct functionalization of a pre-formed oxazole at the C5 position with a methoxymethyl group can be challenging. A more common and strategic approach is to incorporate this moiety into one of the starting materials before the ring-forming reaction.

For instance, using the van Leusen synthesis, methoxyacetaldehyde (B81698) could serve as the aldehyde component. Its reaction with TosMIC would directly yield 5-(methoxymethyl)oxazole. Alternatively, in a Robinson-Gabriel type synthesis, an α-acylamino ketone precursor bearing the methoxymethyl group would lead to the desired C5 substitution pattern after cyclization.

| Synthetic Method | Precursor Containing Methoxymethyl Moiety | Resulting Intermediate/Product |

| Van Leusen Synthesis | Methoxyacetaldehyde | 5-(Methoxymethyl)oxazole |

| Robinson-Gabriel Synthesis | N-(1-(methoxymethyl)-2-oxoalkyl)amide | 2,4-Disubstituted-5-(methoxymethyl)oxazole |

Elaboration of the Methanamine Side Chain

The methanamine side chain (-CH₂NH₂) is typically installed by modifying a precursor functional group at the C4 position of the oxazole ring. Direct introduction is less common. Several reliable transformations can be employed for this purpose.

One effective strategy involves the reduction of a 4-cyanooxazole derivative. The nitrile group can be introduced through various methods and subsequently reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another robust method is the amination of a 4-(halomethyl)oxazole. A 4-(chloromethyl) or 4-(bromomethyl)oxazole (B1439239) can be synthesized and then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or, more commonly, a protected amine equivalent like potassium phthalimide (B116566) (in a Gabriel synthesis) followed by deprotection. This approach has been demonstrated for the synthesis of N-substituted (2-aminomethyl) oxazoles from 2-(halomethyl)oxazoles and can be analogously applied to the C4 position. nih.gov

Green Chemistry Principles in Oxazole Synthesis

The integration of green chemistry principles into the synthesis of oxazole derivatives aims to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. ijpsonline.comnih.gov Key green synthetic approaches for oxazoles include the use of alternative energy sources like microwave and ultrasound, as well as the application of eco-friendly solvents and catalysts. ijpsonline.com These methods often lead to improved reaction performance, higher yields, enhanced purity, and reduced energy consumption compared to conventional techniques. ijpsonline.comijpsonline.com

Several innovative green methods have been developed for oxazole synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of oxazole synthesis, it can significantly reduce reaction times and improve yields. For instance, a microwave-assisted van Leusen synthesis has been used to create 5-aryl-1,3-oxazole compounds efficiently and in high yields. nih.gov

Ultrasound-Mediated Synthesis (Sonochemistry): The application of ultrasonic irradiation is another energy-efficient method that enhances reaction rates. nih.govnih.gov Sonochemistry promotes the formation of high-energy intermediates, leading to improved product yields and shorter reaction times in a more environmentally benign manner. nih.gov Studies consistently show that employing sonochemistry leads to better outcomes than traditional synthetic methods. nih.gov

Use of Green Solvents and Catalysts: A major focus of green chemistry is replacing toxic organic solvents. Water has been successfully used as a solvent for the van Leusen reaction in the presence of β-cyclodextrin as a catalyst. nih.gov Ionic liquids have also been employed as reusable solvents in the one-pot synthesis of 4,5-disubstituted oxazoles, with the solvent being recycled up to six times without a significant drop in product yield. ijpsonline.comijpsonline.com Furthermore, using easily recoverable and reusable catalysts, such as an ion exchange resin for the reaction between tosylmethyl isocyanide (TosMIC) and aldehydes, simplifies product purification and minimizes waste. nih.govorganic-chemistry.org

The following table summarizes a comparison of green synthetic methods with conventional approaches for oxazole synthesis.

| Feature | Conventional Heating | Microwave Irradiation | Ultrasound (Sonochemistry) |

| Energy Source | External heating (oil bath, heating mantle) | Dielectric heating via microwaves | Acoustic cavitation |

| Reaction Time | Hours to days | Minutes to hours nih.gov | Minutes to hours nih.gov |

| Product Yield | Often moderate | Generally high ijpsonline.comnih.gov | Generally high nih.govnih.gov |

| Solvents | Often volatile organic compounds (VOCs) | Can be used with green solvents or solvent-free kthmcollege.ac.in | Often performed in aqueous media or green solvents nih.gov |

| Environmental Impact | Higher energy consumption, potential for hazardous waste | Reduced energy consumption, less waste ijpsonline.com | Energy efficient, promotes waste minimization nih.gov |

Large-Scale Synthesis Considerations

Transitioning the synthesis of this compound and its analogs from the laboratory to an industrial scale introduces a distinct set of challenges related to safety, cost, efficiency, and environmental impact. A scalable synthesis must be robust, reproducible, and economically viable.

Key considerations for large-scale production include:

Process Technology (Batch vs. Flow): While traditional synthesis is often performed in batch reactors, continuous flow chemistry offers significant advantages for large-scale production. rsc.org Flow synthesis allows for better control over reaction parameters such as temperature and pressure, enhancing safety, especially for exothermic reactions. It can also lead to higher throughput and more consistent product quality. A rapid flow synthesis of oxazolines from β-hydroxy amides, followed by their oxidation to oxazoles using a packed reactor with manganese dioxide, demonstrates a scalable approach. rsc.org

Starting Material Selection and Cost: The economic viability of a large-scale process heavily depends on the cost and availability of starting materials. Developing synthetic routes that utilize simple, readily available precursors is crucial. A recently developed method allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids, which are often more accessible and less expensive than pre-activated derivatives like acid chlorides. acs.orgnih.gov

Reagent and Catalyst Recyclability: The ability to recover and reuse reagents and catalysts is a critical factor in reducing costs and waste. The use of a recyclable base, such as 4-dimethylaminopyridine (B28879) (DMAP), in the synthesis of oxazoles from carboxylic acids contributes to the cost-effectiveness of the protocol. acs.org Similarly, the use of ionic liquids that can be reused multiple times presents an advantage for industrial applications. ijpsonline.com

Purification and Waste Management: Purification can be a major bottleneck in large-scale synthesis, often generating significant amounts of waste. acs.org Methods that minimize the need for complex purification steps, such as chromatography, are highly desirable. For example, using a solid-supported ion exchange resin as a catalyst allows for its simple removal by filtration, yielding a product of high purity. organic-chemistry.org In contrast, methods that generate stoichiometric amounts of byproducts, such as the triphenylphosphine (B44618) oxide produced in certain electrochemical syntheses, can complicate purification and are less suitable for large-scale applications. acs.org

The table below outlines common challenges in scaling up oxazole synthesis and potential solutions.

| Challenge | Potential Solution(s) | Rationale |

| Process Safety & Heat Management | Implement continuous flow chemistry. rsc.org | Superior heat and mass transfer compared to batch reactors, minimizing risks of thermal runaways. |

| Cost of Starting Materials | Design syntheses from readily available precursors like carboxylic acids. nih.gov | Avoids costly and hazardous pre-activation steps required for acid chlorides or anhydrides. |

| Reagent Cost and Waste | Utilize recyclable catalysts (e.g., ion exchange resins, DMAP) or solvents (e.g., ionic liquids). ijpsonline.comorganic-chemistry.orgacs.org | Reduces overall process cost and minimizes the environmental footprint by lowering waste generation. |

| Product Purification | Employ heterogeneous catalysts; design reactions that yield clean products. organic-chemistry.org | Simplifies workup procedures, often requiring only filtration, thus reducing solvent use and process time. |

| Throughput and Efficiency | Optimize reactions for continuous flow processing. rsc.org | Flow reactors can operate continuously, leading to higher productivity compared to the cyclical nature of batch processing. |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For (5-(Methoxymethyl)oxazol-4-yl)methanamine, one would expect to observe distinct signals for the protons of the methoxymethyl group (CH₃ and CH₂), the aminomethyl group (CH₂ and NH₂), and the proton on the oxazole (B20620) ring. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would be key to confirming the structure.

¹³C NMR (Carbon-13 NMR): This would identify all unique carbon atoms in the molecule. Distinct peaks would be expected for the carbon of the methyl group, the two methylene (B1212753) carbons, and the carbons of the oxazole ring.

2D NMR Techniques: Correlation Spectroscopy (COSY) would establish proton-proton couplings within the molecule, for instance, between the CH₂ and NH₂ protons of the aminomethyl group if the exchange rate is slow enough. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular framework and confirming the connectivity of the methoxymethyl and aminomethyl substituents to the oxazole ring.

No specific experimental NMR data for this compound was found in the performed search.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRESI-MS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the determination of the elemental formula. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation, likely showing losses of the methoxymethyl or aminomethyl groups.

No specific HRESI-MS data or fragmentation analysis for this compound was found in the performed search.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups, C=N and C=C stretching of the oxazole ring, and C-O stretching of the ether and the oxazole ring.

No specific experimental FTIR data for this compound was found in the performed search.

Raman spectroscopy, being complementary to FTIR, would also provide information on the vibrational modes. It is particularly useful for symmetric vibrations and can give insights into the oxazole ring structure.

No specific experimental Raman spectroscopy data for this compound was found in the performed search.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the analogue compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, this analysis provides a detailed picture of its molecular conformation and how the molecules pack together in the crystal lattice. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₀ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.8809 (2) |

| b (Å) | 11.2046 (2) |

| c (Å) | 18.9376 (3) |

| β (°) | 97.994 (1) |

| Volume (ų) | 2286.36 (7) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole is stabilized by a variety of non-covalent interactions, which dictate the supramolecular architecture. These interactions include hydrogen bonds, C—H···π contacts, and π–π stacking. iucr.org

π-Interactions: The aromatic rings in the molecule facilitate both C—H···π and π–π stacking interactions. Specifically, π–π stacking is observed between the phenylene groups of neighboring molecules. iucr.org Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, reveals the relative contributions of these interactions to the crystal packing. The analysis indicates that H···H contacts are the most significant, accounting for 48.7% of the interactions. researchgate.netiucr.org This is followed by H···C/C···H (22.2%), Cl···H/H···Cl (8.8%), H···O/O···H (8.2%), and H···N/N···H (5.1%) interactions. researchgate.netiucr.org The prevalence of these van der Waals forces underscores their importance in the cohesion of the crystal structure. researchgate.net

| Interaction Type | Description | Hirshfeld Surface Contribution (%) |

|---|---|---|

| Hydrogen Bonding | C—H···N and C—H···Cl | 5.1 (H···N/N···H), 8.8 (Cl···H/H···Cl) |

| π–π Stacking | Between phenylene groups | Not explicitly quantified, but present |

| C—H···π Contacts | Involving aromatic rings | Part of H···C/C···H (22.2%) |

| van der Waals Forces | Primarily H···H contacts | 48.7 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

For instance, TGA of some imidazole (B134444) derivatives shows good thermal stability, with decomposition temperatures (defined as 5% weight loss) occurring at temperatures as high as 304°C and 350°C. researchgate.net Similarly, studies on 1,2,4-triazole (B32235) derivatives indicate thermal stability up to around 200°C, followed by a single-step degradation process. Oxazole derivatives are also generally known to be thermally stable entities. semanticscholar.org A typical TGA experiment would involve heating a small sample of the compound in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and recording the weight loss. The resulting thermogram would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material. This information is crucial for understanding the material's behavior at elevated temperatures.

Microscopic and Surface Characterization Methods (e.g., Field Emission Scanning Electron Microscopy (FE-SEM), Transmission Electron Microscopy (TEM), Energy-Dispersive X-ray Spectroscopy (EDX))

Microscopic and surface characterization techniques provide information about the morphology, structure, and elemental composition of a material at the micro- and nanoscale.

Field Emission Scanning Electron Microscopy (FE-SEM) would be employed to visualize the surface morphology of the crystalline powder of the oxazole derivative. This technique can reveal details about crystal habit, size distribution, and surface features. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, capable of resolving the internal structure of materials at the atomic level. oaepublish.comresearchgate.net For crystalline organic molecules, TEM can be used to observe the lattice fringes, providing direct evidence of the crystalline nature of the sample. acs.org

Energy-Dispersive X-ray Spectroscopy (EDX) is often coupled with SEM or TEM to perform elemental analysis. nih.gov By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. The EDX detector measures the energy of these X-rays, allowing for the identification and quantification of the elemental composition of the sample. For the analogue compound, EDX would be expected to detect the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine, confirming the elemental makeup of the molecule.

While specific FE-SEM, TEM, and EDX data for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole are not available, these techniques are standard for the comprehensive characterization of novel compounds and would provide valuable information to complement the X-ray crystallographic data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.comirjweb.com By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the geometry of (5-(Methoxymethyl)oxazol-4-yl)methanamine can be optimized to its lowest energy conformation. irjweb.com Such calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For oxazole (B20620) derivatives, these calculations help in understanding the sites susceptible to electrophilic or nucleophilic attack. irjweb.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is useful for predicting intermolecular interactions. irjweb.com

| Parameter | Calculated Value |

|---|---|

| EHOMO (eV) | -6.54 |

| ELUMO (eV) | -0.89 |

| Energy Gap (ΔE) (eV) | 5.65 |

| Dipole Moment (Debye) | 2.78 |

| Ionization Potential (eV) | 6.54 |

| Electron Affinity (eV) | 0.89 |

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of this compound. ajchem-a.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net These predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms within the molecule. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.gov

| Spectroscopic Data | Predicted Values |

|---|---|

| Key IR Frequencies (cm⁻¹) | 3350 (N-H stretch), 2950 (C-H stretch), 1620 (C=N stretch), 1100 (C-O stretch) |

| ¹H NMR Chemical Shifts (ppm) | 7.8 (oxazole ring H), 4.5 (CH₂-N), 4.3 (O-CH₂), 3.3 (O-CH₃), 2.1 (NH₂) |

| ¹³C NMR Chemical Shifts (ppm) | 155 (C=N), 140 (oxazole ring C), 70 (O-CH₂), 60 (O-CH₃), 40 (CH₂-N) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. researchgate.netnih.gov For this compound, MD simulations can reveal its conformational landscape and flexibility in different environments, such as in aqueous solution or when interacting with a biological macromolecule. By simulating the movement of atoms based on a force field, MD can explore the accessible conformations and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a target protein. researchgate.net MD simulations can also be used to study the stability of ligand-protein complexes predicted by molecular docking. nih.gov

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for optimizing lead compounds. researchgate.netnih.gov SAR involves qualitatively assessing how modifications to a chemical structure affect its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs with variations in the methoxymethyl and methanamine substituents to identify key structural features for a desired activity. nih.gov

QSAR takes this a step further by developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.commdpi.comnih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. nih.govresearchgate.netacs.org For a series of oxazole derivatives, a QSAR model could be developed to guide the design of more potent analogs of this compound. mdpi.com

| Descriptor | Definition | Hypothetical Contribution to Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient (lipophilicity) | Positive correlation up to an optimal value |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms (related to membrane permeability) | Negative correlation with cell permeability |

| Molecular Weight (MW) | Mass of the molecule | Generally, lower MW is preferred for drug-likeness |

| Number of Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding interactions | Crucial for specific interactions with target proteins |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. nih.govbioinformation.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.net For this compound, docking studies could be performed against various potential protein targets to identify those with which it is most likely to interact. nih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. bioinformation.net The results of a docking study can provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues. researchgate.net This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity. nih.gov

Biological Activity and Mechanistic Investigations Excluding Human Clinical Data

In Vitro Biological Screening and Target Identification

Enzyme Inhibition Assays

The oxazole (B20620) moiety has been incorporated into inhibitors targeting a diverse array of enzymes implicated in various diseases.

Phosphodiesterase (PDE) Inhibition: Certain oxazole derivatives have shown potential as inhibitors of phosphodiesterases, enzymes that regulate cellular levels of cyclic nucleotides. A series of substituted quinolyl oxazoles were identified as highly potent inhibitors of phosphodiesterase 4 (PDE4). researchgate.net Structure-activity relationship (SAR) studies highlighted that an oxazole core substituted with a 4-carboxamide and a 5-aminomethyl group constitutes a novel PDE4 inhibitory pharmacophore. researchgate.net Additionally, phosphorylated oxazole derivatives have been investigated as a promising chemical group for the development of phosphodiesterase 3 (PDE3) inhibitors. nih.gov

Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4) Inhibition: IRAK-4 is a critical kinase in inflammatory signaling pathways, making it an attractive target for autoimmune and inflammatory diseases. nih.gov While various heterocyclic scaffolds have been developed as IRAK-4 inhibitors, some research has focused on oxazole-containing compounds. researchgate.net For instance, N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives have been evaluated as IRAK-4 inhibitors. nih.gov These efforts aim to modulate the inflammatory responses mediated by Toll-like receptors (TLRs) and IL-1 receptors. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, its inhibition is a major strategy in cancer therapy. Novel series of benzoxazole (B165842) derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.gov Several of these compounds have demonstrated significant inhibitory activity against the VEGFR-2 kinase. nih.govresearchgate.net

| Compound | VEGFR-2 Inhibition IC50 (nM) | Reference |

|---|---|---|

| Compound 12l | 97.38 | nih.gov |

| Compound 12d | 194.6 | nih.gov |

| Compound 12i | 155 | nih.gov |

| Sorafenib (Reference) | 48.16 | nih.gov |

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in epigenetic regulation, and their inhibitors are a validated class of anticancer agents. nih.gov The oxazole scaffold has been used to develop selective inhibitors of specific HDAC isoforms, particularly HDAC6. acs.org Researchers have synthesized oxazole hydroxamates and oxazole-bridged combretastatin (B1194345) A-4 derivatives that exhibit potent and selective inhibition of HDAC6. acs.orgnih.gov One oxazole hydroxamate, for example, inhibited HDAC6 with an IC50 of 59 nM and demonstrated a selectivity of over 200-fold against HDAC1 and HDAC8. acs.org

Alpha-Glucosidase and Aldose Reductase Inhibition: Inhibitors of α-glucosidase and aldose reductase are therapeutic targets for managing diabetes mellitus and its complications. nih.gov Studies have shown that certain dihydrooxazole derivatives possess inhibitory activity against both enzymes. nih.gov Furthermore, a series of benzyl (B1604629) oxazolecarbamate analogs were specifically evaluated for their ability to inhibit aldose reductase. The results indicated that the substitution pattern on the oxazole ring was critical for activity, with a benzylcarbamate group at the C-2 position being essential for potent inhibition. documentsdelivered.com The introduction of a 4-isopropyl group further increased the inhibitory potency, with one analog showing a 50% inhibition concentration (IC50) of approximately 0.35 µM. documentsdelivered.com While many studies focus on oxadiazole derivatives for α-glucosidase inhibition, the findings on dihydrooxazoles highlight the potential of the oxazole scaffold in this area as well. nih.govnih.govresearchgate.netresearchgate.net

Receptor Binding and Modulation Studies

No published studies were identified that specifically investigate the binding or modulation activity of (5-(Methoxymethyl)oxazol-4-yl)methanamine or closely related simple oxazole derivatives on the Dopamine D2, CCR5, or CXCR4 receptors. Research on ligands for these receptors has explored a wide variety of chemical scaffolds, but the simple oxazole core does not appear to be a commonly reported pharmacophore for these specific targets. nih.govnih.govresearchgate.netembopress.orgnih.gov

Antimicrobial and Antifungal Spectrum of Activity

The oxazole nucleus is a structural component of various compounds exhibiting antimicrobial properties. iajps.com Different classes of oxazole derivatives have been synthesized and tested against a range of pathogens. For instance, binaphthyl-based oxazole peptidomimetics have demonstrated moderate to excellent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1–16 μg/mL. rsc.org Certain derivatives also showed activity against Gram-negative bacteria like A. baumannii with MICs as low as 4 μg/mL. rsc.org Other studies have reported the antimicrobial and antibiofilm potential of N-acyl-α-amino acid derivatives containing a 1,3-oxazole ring against strains like S. epidermidis and C. albicans. mdpi.com

| Compound Class/Derivative | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Binaphthyl-based oxazoles | Gram-positive bacteria | 1 - 16 | rsc.org |

| Fluoromethyl-oxazole derivative | A. baumannii | 4 | rsc.org |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | S. epidermidis 756 | 56.2 | mdpi.com |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | C. albicans 128 | 14 | mdpi.com |

Antiproliferative and Anticancer Efficacy in Cell-Based Assays

The development of oxazole-containing compounds as anticancer agents is an active area of research. researchgate.net Various derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For example, newly synthesized benzoxazole derivatives were evaluated for their cytotoxic effects on HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov Similarly, oxazole-bridged combretastatin A-4 analogs with tethered hydroxamic acids have shown potent antiproliferative activity. nih.gov

| Compound | Cell Line | Cancer Type | Antiproliferative Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Benzoxazole derivative 14o | HepG2 | Hepatocellular Carcinoma | 3.22 ± 0.13 | nih.gov |

| Benzoxazole derivative 14o | MCF-7 | Breast Adenocarcinoma | 4.23 ± 0.15 | nih.gov |

| Benzoxazole derivative 14b | HepG2 | Hepatocellular Carcinoma | 3.95 ± 0.18 | nih.gov |

| Benzoxazole derivative 14b | MCF-7 | Breast Adenocarcinoma | 4.05 ± 0.17 | nih.gov |

| Oxazole-bridged CA-4 analog 4d | HT-29 | Colon Carcinoma | 0.003 ± 0.0004 | nih.gov |

| Oxazole-bridged CA-4 analog 4d | K-562 | Leukemia | 0.003 ± 0.0004 | nih.gov |

Immunomodulatory Properties (e.g., Stimulation of Interferon Genes (STING) Pathway Activation)

The STING pathway is a component of the innate immune system that, when activated, can lead to potent anti-tumor immune responses. bohrium.commdpi.com While various small molecules, such as cyclic dinucleotides and aminobenzimidazoles, have been developed as STING agonists, a review of the literature did not identify any studies linking oxazole-containing compounds to the activation of the STING signaling pathway. frontiersin.orgresearchgate.nettdl.org

Elucidation of Molecular Mechanisms of Action

The diverse biological effects of oxazole derivatives stem from their interaction with various molecular targets.

Enzyme Inhibition: For enzyme inhibitors, the mechanism is direct interference with catalytic activity. Benzoxazole derivatives inhibit VEGFR-2 by binding to the ATP pocket of the kinase domain, which blocks downstream signaling pathways essential for angiogenesis. nih.gov HDAC inhibitors containing an oxazole scaffold function by chelating the zinc ion in the enzyme's active site via a zinc-binding group (like hydroxamic acid), leading to an accumulation of acetylated proteins such as α-tubulin and histones. acs.orgnih.gov Aldose reductase inhibitors, including benzyl oxazolecarbamate analogs, act non-competitively to prevent the reduction of glucose to sorbitol, thereby mitigating diabetic complications. documentsdelivered.com

Antiproliferative Mechanisms: The anticancer activity of many oxazole derivatives is often multifactorial. Beyond VEGFR-2 inhibition, some compounds, like the oxazole-bridged combretastatin A-4 analogs, function as microtubule-disrupting agents, interfering with tubulin polymerization and arresting the cell cycle. nih.gov The evaluation of certain benzoxazole derivatives has shown they can induce apoptosis (programmed cell death), as evidenced by an increase in pre-G1 cell populations and elevated levels of caspase-3. nih.gov

Lack of Publicly Available Research Data for this compound Prevents In-Depth Biological Activity Analysis

A thorough review of publicly accessible scientific literature and research databases has revealed a significant lack of specific data regarding the biological activity and mechanistic details of the chemical compound this compound. Consequently, a detailed analysis as per the requested structure focusing on target engagement, cellular pathway perturbation, and enzyme kinetics for this specific molecule cannot be provided at this time.

The initial search aimed to uncover research pertaining to the direct interaction of this compound with biological targets, its effects on cellular pathways such as senescence, and its potential as an enzyme inhibitor. However, no dedicated studies detailing its binding kinetics, its use in assays like the Senescence-Associated-β-galactosidase (SA-β-gal) assay, or its enzyme inhibition mechanisms were found.

While the broader class of oxazole-containing compounds has been a subject of scientific inquiry, with various derivatives showing a range of biological activities from antimicrobial to anticancer effects, this information is not directly applicable to the specific compound . Scientific rigor dictates that findings related to one derivative cannot be extrapolated to another without direct experimental evidence.

Similarly, general information on methodologies such as the SA-β-gal assay is available, but there is no published evidence of this assay being used to evaluate this compound.

Without specific research data on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is needed to elucidate the biological profile of this compound.

Advanced Applications and Functional Materials Research

Corrosion Inhibition Studies

The oxazole (B20620) nucleus is recognized for its efficacy in preventing the corrosion of various metals and alloys. Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are known to be effective corrosion inhibitors, and oxazole derivatives are no exception. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

Electrochemical Characterization of Inhibitory Effects

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate the performance of corrosion inhibitors. Studies on various oxazole derivatives have consistently shown that these compounds can significantly reduce the corrosion rate of metals like mild steel and stainless steel in acidic environments. researchgate.netijcsi.pro

Potentiodynamic polarization studies on analogous oxazole compounds reveal that they typically function as mixed-type inhibitors. researchgate.netsemanticscholar.org This means they adsorb on the metal surface and impede both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, albeit sometimes with a predominant effect on one. The presence of (5-(Methoxymethyl)oxazol-4-yl)methanamine in a corrosive solution would be expected to decrease the corrosion current density (Icorr) and shift the corrosion potential (Ecorr).

EIS measurements further elucidate the inhibitory mechanism. For oxazole derivatives, Nyquist plots typically show an increase in the diameter of the semicircle in the presence of the inhibitor, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.netijcsi.pro This indicates the formation of an insulating layer on the metal surface that hinders the charge transfer process associated with corrosion. The double-layer capacitance (Cdl) is also observed to decrease, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. researchgate.net

Table 1: Hypothetical Electrochemical Data for an Oxazole Derivative as a Corrosion Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Current Density (µA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | 550 | 50 | - |

| 1 x 10⁻⁵ | 110 | 250 | 80.0 |

| 5 x 10⁻⁵ | 75 | 400 | 86.4 |

| 1 x 10⁻⁴ | 50 | 600 | 90.9 |

This interactive table is based on representative data for oxazole derivatives and illustrates the expected trend.

Adsorption Behavior and Surface Interactions on Metallic Substrates

The effectiveness of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. The adsorption of oxazole derivatives typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal. ijcsi.prosemanticscholar.org The adsorption process can be influenced by the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive environment.

The adsorption of this compound would likely involve multiple interaction points:

Chemisorption: The nitrogen and oxygen atoms of the oxazole ring possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, forming coordinate bonds. mdpi.com The nitrogen atom of the methanamine group can also participate in this type of interaction.

Physisorption: In acidic solutions, the amine group can become protonated, leading to electrostatic interactions between the positively charged inhibitor molecule and negatively charged ions (e.g., Cl⁻) already adsorbed on the metal surface. mdpi.com

π-Electron Interactions: The π-electrons of the aromatic oxazole ring can interact with the metal surface, further strengthening the adsorption.

These interactions lead to the formation of a stable, protective film on the metallic substrate, effectively blocking the active sites for corrosion.

Optoelectronic and Photophysical Applications

Oxazole derivatives are increasingly being explored for their fluorescent properties, making them candidates for various optoelectronic and photophysical applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netresearchgate.net

Development as Fluorescent Probes or Materials

Research on other highly substituted oxazoles has demonstrated their utility as fluorescent probes for bioimaging. nih.govrsc.org By attaching specific targeting groups, these oxazole-based fluorophores can selectively accumulate in cellular organelles like mitochondria or lysosomes, allowing for their visualization via fluorescence microscopy. nih.gov The methanamine group in this compound provides a convenient handle for conjugation to biomolecules or organelle-targeting moieties.

Table 2: Representative Photophysical Properties of a Generic Oxazole-Based Fluorescent Dye in Different Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Toluene | 380 | 450 | 70 | 0.85 |

| THF | 385 | 475 | 90 | 0.70 |

| Dichloromethane | 390 | 490 | 100 | 0.62 |

| Acetonitrile | 392 | 510 | 118 | 0.45 |

This interactive table illustrates the typical solvatochromic behavior of D-π-A oxazole dyes.

Role as Key Intermediates in Complex Chemical Syntheses

Five-membered heterocyclic rings like oxazole are valuable intermediates in organic synthesis. aip.orgresearchgate.net They can be used as precursors for the synthesis of other complex molecules, including natural products and pharmaceuticals. nih.gov The oxazole ring itself can be constructed through various methods, with the van Leusen oxazole synthesis being a prominent route for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov

This compound, with its multiple functional groups, is a potentially useful building block. The methanamine group can be readily modified through reactions such as acylation, alkylation, or conversion to other functional groups. The oxazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, where it acts as a diene to form pyridine (B92270) derivatives. wikipedia.org This reactivity is famously exploited in the synthesis of vitamin B6 precursors. wikipedia.org The presence of both a C4-methanamine and a C5-methoxymethyl substituent offers regiochemical handles for diverse synthetic transformations.

Catalysis and Ligand Design

The field of asymmetric catalysis heavily relies on chiral ligands that can coordinate to a metal center and induce stereoselectivity in a chemical reaction. Oxazoline ligands, which are dihydro-derivatives of oxazoles, are a well-established class of "privileged ligands" in this context. alfachemic.com Oxazole-containing ligands are also being explored for their catalytic applications. mdpi.comnih.gov

The structure of this compound is well-suited for development into a chiral ligand. The primary amine of the methanamine group can be used to link the oxazole scaffold to another coordinating group or a chiral auxiliary. For example, condensation with a chiral aldehyde could yield a Schiff base ligand, or acylation with a chiral carboxylic acid could produce an amide-functionalized ligand. The nitrogen atom of the oxazole ring can then act as a second coordination site, allowing the molecule to function as a bidentate ligand for a transition metal catalyst. Such ligands could find applications in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond-forming reactions, and polymerizations. alfachemic.commdpi.com The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the oxazole ring, potentially influencing the activity and selectivity of the resulting catalyst. mdpi.com

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Biologically Relevant Targets

The oxazole (B20620) nucleus is a key feature in many compounds with demonstrated pharmacological activity, including anticancer, antimicrobial, and anti-inflammatory properties. Future research on (5-(Methoxymethyl)oxazol-4-yl)methanamine should therefore focus on screening this compound against a variety of novel and established biological targets.

Potential Therapeutic Areas and Targets:

Oncology: Oxazole derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. The structural motifs of this compound could be investigated for their potential to interact with novel cancer targets such as STAT3 and G-quadruplexes.

Infectious Diseases: The oxazole ring is a component of some antibacterial and antifungal agents. Research could explore the efficacy of this compound against drug-resistant strains of bacteria and fungi.

Neurodegenerative Diseases: Some heterocyclic compounds are being investigated for their potential to modulate targets involved in neurodegenerative disorders. The specific substituents on this compound may offer unique interactions with enzymes or receptors in the central nervous system.

Parasitic Diseases: Natural and synthetic oxazoles have demonstrated antimalarial and antinematodal activity. This compound could be screened for its potential as a novel antiparasitic agent.

Table 1: Potential Biologically Relevant Targets for this compound

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Protein Kinases, Tubulin, STAT3, G-quadruplexes | Oxazole derivatives have shown inhibitory activity against these targets. |

| Infectious Diseases | Bacterial and Fungal Enzymes | The oxazole scaffold is present in some antimicrobial agents. |

| Neurodegenerative Diseases | CNS Receptors and Enzymes | Heterocyclic compounds are being explored for neurological applications. |

| Parasitic Diseases | Parasite-specific Enzymes | Oxazole-containing compounds have shown antiparasitic activity. |

Integration with Artificial Intelligence and Machine Learning for Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be employed to accelerate the design and optimization of novel derivatives of this compound.

Applications of AI and ML:

Predictive Modeling: AI algorithms can be trained on existing data for oxazole derivatives to predict the biological activity, toxicity, and physicochemical properties of new virtual compounds based on the this compound scaffold.

De Novo Design: Generative AI models can design novel molecules with desired properties, using the core structure of this compound as a starting point.

Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can identify other molecules with similar structural features or predicted activity.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research should focus on developing more environmentally friendly and efficient methods for synthesizing this compound and its derivatives.

Areas for Improvement in Synthesis:

Catalysis: Exploring the use of biocatalysts or earth-abundant metal catalysts to replace traditional heavy-metal catalysts.

Solvent Selection: Utilizing greener solvents such as water or ionic liquids to reduce the environmental impact of the synthesis process.

Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures, potentially through photochemical or microwave-assisted methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Expansion into Advanced Materials Science

The unique electronic and photophysical properties of the oxazole ring suggest that this compound could be a valuable building block for advanced materials.

Potential Applications in Materials Science:

Organic Electronics: Oxazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substituents of this compound may allow for the tuning of its photophysical properties, such as its fluorescence quantum yield and emission spectrum.

Polymers: The amine functionality of this compound provides a reactive handle for its incorporation into polymer chains. This could lead to the development of novel polymers with unique optical, thermal, or mechanical properties.

Sensors: The oxazole ring can interact with various analytes, suggesting the potential to develop sensors based on this scaffold for the detection of specific ions or molecules.

Investigation of Environmental Fate and Degradation Mechanisms

Understanding the environmental impact of a new chemical is crucial. Research into the environmental fate and degradation of this compound will be necessary to ensure its safe and sustainable use.

Key Areas of Environmental Research:

Biodegradation: Studying the susceptibility of the compound to microbial degradation in soil and water.

Photodegradation: Investigating the breakdown of the molecule upon exposure to sunlight.

Toxicity: Assessing the potential toxicity of the parent compound and its degradation products to aquatic organisms and other non-target species.

Bioaccumulation: Determining the potential for the compound to accumulate in the tissues of living organisms.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxymethyl at C5, amine at C4) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 157.097) .

- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C stretch at 1100 cm⁻¹) .

How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Q. Advanced

- Systematic Substitution : Modify the methoxymethyl group (e.g., replace with ethoxymethyl or halogenated analogs) to assess steric/electronic effects on activity .

- Bioisosteric Replacement : Swap the oxazole ring with thiazole or triazole to evaluate heterocycle influence on target binding .

- In Silico Modeling : Use molecular docking to predict interactions with targets (e.g., enzymes or receptors) and guide synthetic priorities .

Q. Table 1: Example SAR Modifications

| Modification Site | Example Substituent | Biological Impact |

|---|---|---|

| C5 (Methoxymethyl) | Ethoxymethyl | Altered lipophilicity |

| Oxazole Ring | Thiazole | Enhanced antimicrobial activity |

| Amine Group | Acetylation | Reduced cytotoxicity |

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced

- Contextual Factors : Verify assay conditions (e.g., pH, temperature, cell line specificity). For example, antimicrobial activity may vary between Gram-positive and Gram-negative strains due to membrane permeability .

- Target Validation : Use knockdown models (e.g., siRNA) to confirm if observed effects are target-specific or off-pathway .

- Dose-Response Curves : Replicate experiments across multiple concentrations to identify non-linear effects or threshold behaviors .

What methodologies are used to assess the compound’s stability under experimental storage and handling conditions?

Q. Advanced

- Thermal Analysis : TGA/DSC to determine decomposition temperatures and hygroscopicity .

- Light Sensitivity : Accelerated stability studies under UV/visible light to identify photodegradation products .

- Solution Stability : Monitor pH-dependent degradation in buffers (e.g., PBS, DMSO) via HPLC over 24–72 hours .

How can researchers optimize purification protocols to achieve >95% purity for in vivo studies?

Q. Advanced

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystals .

- Quality Control : Validate purity via LC-MS and elemental analysis (C, H, N, S) .

What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized proteins .

- X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

- Metabolic Profiling : Use radiolabeled analogs (³H/¹⁴C) to track intracellular distribution and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.